7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one
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Overview
Description
“7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one” is a chemical compound. It is used as an intermediate for the synthesis of dosulepin, which is an antidepressant of the tricyclic family .
Synthesis Analysis
The synthesis of this compound involves several steps including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions . The key starting materials are 6-methoxybenzo[d]thiazol-2-amine and 2-(bromomethyl)-2-butylhexanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups. The compound contains a benzothiazepinone core, which is a seven-membered ring containing a nitrogen and a sulfur atom .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be used to synthesize a library of novel substituted 3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one derivatives .
Scientific Research Applications
Synthesis Methods and Chemical Properties
- The compound has been utilized in solid-phase synthesis methods, involving polymer-supported α-amino acids, demonstrating its potential in creating compounds with diverse properties. This approach facilitates the production of desired compounds using parallel/combinatorial synthesis techniques (Trapani, Volná, & Soural, 2016).
- Research on the synthesis and reactions of nitro-dibenzo compounds, closely related to 7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, highlights the versatility and the chemical reactivity of this class of compounds (Mahmoud & Guirgius, 1995).
Structural Analysis and Crystalline Properties
- Detailed crystal structure analysis of similar compounds has been conducted to understand their molecular arrangement, which is crucial for understanding their chemical and physical properties (Du & Wu, 2020).
Pharmacological Potential
- Some studies have synthesized and tested derivatives of benzo[b][1,4]thiazepines, including this compound, for their antimicrobial activities, indicating potential applications in medicinal chemistry (Kumar et al., 2013).
Chemical Reactions and Derivatives
- Investigations into the reactions of nitro-substituted benzodiazepinones and their derivatives, which are structurally related to the compound , provide insights into the chemical behavior and potential applications of these substances in various fields (Bates & Li, 2002).
Electrochemical Studies
- Electrochemical studies of nitro-benzodiazepinones, closely related to this compound, reveal important information about their reduction mechanisms, which is essential for understanding their behavior in various applications (Richter, Morales, & Lahsen, 1990).
Future Directions
Future research on “7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one” could focus on further elucidating its mechanism of action and exploring its potential applications in medicine. For example, one study found that a derivative of this compound displayed significant thrombin inhibition, suggesting potential applications in the treatment of thromboembolic disorders .
Properties
IUPAC Name |
7-nitro-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-9-3-4-15-8-2-1-6(11(13)14)5-7(8)10-9/h1-2,5H,3-4H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYXOEJKAQZZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)[N+](=O)[O-])NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-35-8 |
Source
|
Record name | 7-nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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